1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine
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Overview
Description
1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is typically carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound can enhance acetylcholine signaling, which is beneficial in conditions like Alzheimer’s disease . Additionally, it has antioxidant properties that help mitigate free radical damage in the brain .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine can be compared with other piperazine derivatives such as:
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also belongs to the class of n-benzylpiperidines and has similar pharmacological properties.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: Another similar compound that has been studied for its analgesic properties.
4-Benzylpiperidine: Known for its monoamine releasing properties, particularly in the release of dopamine and norepinephrine.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-cyclopentylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3/c1-2-6-19(7-3-1)18-22-12-10-21(11-13-22)24-16-14-23(15-17-24)20-8-4-5-9-20/h1-3,6-7,20-21H,4-5,8-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHWUHBSNALBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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